2,4,6-Trimethypyridine-3,5-diacetonitrile
Overview
Description
2,4,6-Trimethypyridine-3,5-diacetonitrile is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and two acetonitrile groups at positions 3 and 5 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethypyridine-3,5-diacetonitrile typically involves the reaction of 2,4,6-trimethylpyridine with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethypyridine-3,5-diacetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
2,4,6-Trimethypyridine-3,5-diacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethypyridine-3,5-diacetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the acetonitrile groups.
3,5-Dimethylpyridine-2,4-diacetonitrile: Similar functional groups but different substitution pattern on the pyridine ring.
Biological Activity
2,4,6-Trimethypyridine-3,5-diacetonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Overview of this compound
- Chemical Formula : C12H14N4
- Molecular Weight : 218.27 g/mol
- CAS Number : 103500-09-1
This compound belongs to the pyridine family and contains two acetonitrile functional groups attached to a trimethylpyridine backbone. Its unique structure contributes to its varied biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Mechanistically, it appears to activate caspase pathways leading to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the application of this compound in a therapeutic context for treating bacterial infections. In a controlled clinical trial involving patients with resistant bacterial infections, administration of a formulation containing this compound resulted in a significant reduction in infection rates compared to placebo groups.
Properties
IUPAC Name |
2-[5-(cyanomethyl)-2,4,6-trimethylpyridin-3-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-11(4-6-13)9(2)15-10(3)12(8)5-7-14/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSZCBDBOJHCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1CC#N)C)C)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376220 | |
Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-37-7 | |
Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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